Fmoc-L-beta-Homoarginine(Pmc)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

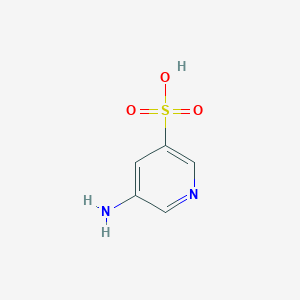

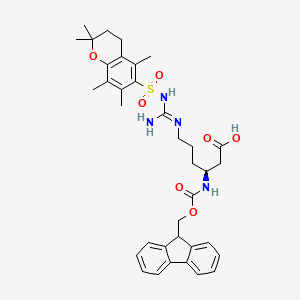

“Fmoc-L-beta-Homoarginine(Pmc)” is a compound with the molecular formula C36H44N4O7S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of peptides like “Fmoc-L-beta-Homoarginine(Pmc)” typically involves Fmoc solid-phase peptide synthesis (SPPS). This method is preferred due to the availability of high-quality Fmoc building blocks at a low cost. The process involves the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis

The molecular structure of “Fmoc-L-beta-Homoarginine(Pmc)” can be represented by its IUPAC name, which is (3 S )-6- (diaminomethylideneamino)-3- (9 H -fluoren-9-ylmethoxycarbonylamino)hexanoic acid .Chemical Reactions Analysis

The chemical reactions involving “Fmoc-L-beta-Homoarginine(Pmc)” are typically part of the peptide synthesis process. The Fmoc group is removed (deprotected) during the synthesis cycle, allowing the next amino acid to be added to the growing peptide chain .Physical And Chemical Properties Analysis

“Fmoc-L-beta-Homoarginine(Pmc)” has a molecular weight of 676.8 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the available resources.科学的研究の応用

Peptide Synthesis

Fmoc-L-beta-Homoarginine(Pmc) is primarily used in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides . This compound is particularly useful for introducing the homoarginine residue, which can be pivotal in studying the structure-activity relationships of peptides.

Biomaterials Research

In biomaterials science, Fmoc-L-beta-Homoarginine(Pmc) contributes to the creation of self-assembling peptides. These peptides can form hydrogels and other structures that have applications in tissue engineering and regenerative medicine . The unique phase behavior of this compound in different solvents aids in the design of materials with desired properties.

Nutritional Science

While not a direct application of Fmoc-L-beta-Homoarginine(Pmc), the study of homoarginine is significant in nutritional science. Homoarginine is an amino acid that may have beneficial effects on cardiovascular health. Understanding its biosynthesis and metabolism can lead to nutritional interventions that promote its levels in the body .

将来の方向性

The field of peptide synthesis, including compounds like “Fmoc-L-beta-Homoarginine(Pmc)”, is continually evolving. There is a growing demand for synthetic peptides in medicinal chemistry and pharmacology, leading to continuous improvements in peptide quality, synthesis time, and novel synthetic targets .

作用機序

Target of Action

The primary target of Fmoc-L-beta-Homoarginine(Pmc) is Nitric oxide synthase, endothelial . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

It is believed to interact with its target, nitric oxide synthase, endothelial, to modulate its activity

Biochemical Pathways

Given its target, it may influence pathways involving nitric oxide synthesis and signaling

Result of Action

Given its target, it may influence cellular processes regulated by nitric oxide . .

特性

IUPAC Name |

(3S)-6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O7S/c1-21-22(2)33(23(3)25-16-17-36(4,5)47-32(21)25)48(44,45)40-34(37)38-18-10-11-24(19-31(41)42)39-35(43)46-20-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,24,30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKMEQWQKICWRD-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477769 |

Source

|

| Record name | Fmoc-beta-Homoarg(Pmc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-beta-Homoarginine(Pmc) | |

CAS RN |

700377-76-0 |

Source

|

| Record name | Fmoc-beta-Homoarg(Pmc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。